N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide
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Overview
Description
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[45]decan-8-yl]prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane ring system with a hydroxymethyl group and a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl and prop-2-enamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-enamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the prop-2-enamide group can produce primary or secondary amines.
Scientific Research Applications
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the hydroxymethyl and prop-2-enamide groups.
8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol: Another similar compound with a hydroxymethyl group but different functional groups.
Uniqueness
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxymethyl and prop-2-enamide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-10(15)13-11(9-14)3-5-12(6-4-11)16-7-8-17-12/h2,14H,1,3-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCVUGLIBUNBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2(CC1)OCCO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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